N'-[(E)-(4-ethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide
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Overview
Description
N’-[(E)-(4-ethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Primary amines and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-[(E)-(4-ethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the Schiff base moiety, which can coordinate with metal ions through nitrogen and oxygen atoms. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N’-[(E)-(4-ethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C16H18N2O3 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C16H18N2O3/c1-4-20-14-7-5-13(6-8-14)10-17-18-16(19)15-9-11(2)21-12(15)3/h5-10H,4H2,1-3H3,(H,18,19)/b17-10+ |
InChI Key |
FGGQPIAKYHBAFH-LICLKQGHSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=C(OC(=C2)C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=C(OC(=C2)C)C |
Origin of Product |
United States |
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